![molecular formula C13H12O2 B13930304 [1,1-Biphenyl]-3,5-diol,4-methyl- CAS No. 1771734-27-0](/img/structure/B13930304.png)
[1,1-Biphenyl]-3,5-diol,4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Biphenyl]-3,5-diol,4-methyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected at the [1,1’] position. This specific compound has hydroxyl groups at the 3 and 5 positions and a methyl group at the 4 position on one of the benzene rings. Biphenyl derivatives are significant in organic chemistry due to their presence in various biologically active compounds and their applications in different industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3,5-diol,4-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions with a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Another method involves the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with a biphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. This method is useful for introducing the methyl group at the desired position.
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-3,5-diol,4-methyl- often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1-Biphenyl]-3,5-diol,4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[1,1-Biphenyl]-3,5-diol,4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [1,1-Biphenyl]-3,5-diol,4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound without any substituents.
[1,1-Biphenyl]-4-yl-oxoethylbenzoate: A derivative with an ester group.
[1,1-Biphenyl]-2,4-diol: A derivative with hydroxyl groups at different positions.
Uniqueness
[1,1-Biphenyl]-3,5-diol,4-methyl- is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1771734-27-0 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-methyl-5-phenylbenzene-1,3-diol |
InChI |
InChI=1S/C13H12O2/c1-9-12(14)7-11(8-13(9)15)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
InChI-Schlüssel |
OSSRRAHCMATAPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



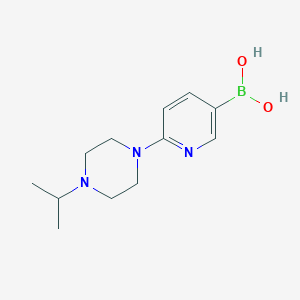


![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
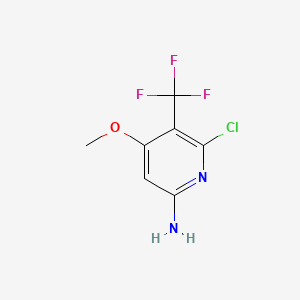
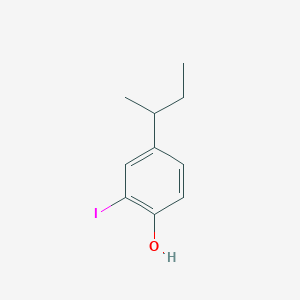

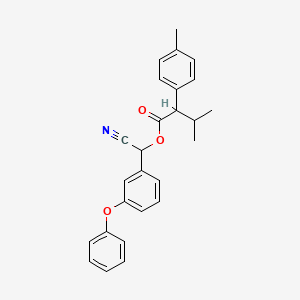

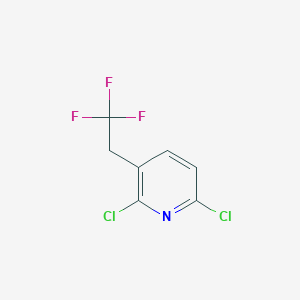
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
